methyl 1-nitrosopiperidine-4-carboxylate
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Overview
Description
Methyl 1-nitrosopiperidine-4-carboxylate is a chemical compound with the molecular formula C7H12N2O3. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitroso group (-NO) attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-nitrosopiperidine-4-carboxylate can be synthesized through the nitrosation of piperidine derivatives. One common method involves the reaction of piperidine-4-carboxylate with nitrous acid (HNO2) in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature, to yield the desired nitroso compound .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous nitrosating agents .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-nitrosopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-nitrosopiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 1-nitrosopiperidine-4-carboxylate involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophilic sites in proteins and nucleic acids. This can lead to modifications in the structure and function of these biomolecules, potentially resulting in biological effects such as apoptosis or inhibition of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-nitrosopiperidine: A related compound with similar nitrosation properties.
Methyl 1-nitroso-4-piperidinecarboxylate: Another nitroso derivative of piperidine.
Uniqueness
Methyl 1-nitrosopiperidine-4-carboxylate is unique due to its specific structural features, such as the presence of both a nitroso group and a carboxylate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
13458-55-4 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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